2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
Overview
Description
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . It is a bicyclic compound featuring a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with various molecular targets. The aminoethyl group allows it to mimic certain neurotransmitters, potentially interacting with receptors in the nervous system. The bicyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride include:
Bicyclo[2.2.1]heptan-2-ol: Lacks the aminoethyl group, making it less versatile in biological applications.
2-(2-Aminoethyl)bicyclo[2.2.1]heptane:
The uniqueness of this compound lies in its combination of the bicyclic structure with both aminoethyl and hydroxyl functional groups, providing a versatile platform for various chemical and biological studies .
Properties
IUPAC Name |
2-(2-aminoethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-4-3-9(11)6-7-1-2-8(9)5-7;/h7-8,11H,1-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTERBTGGWDONQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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